molecular formula C18H21N3O3 B2791086 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946341-82-8

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2791086
CAS No.: 946341-82-8
M. Wt: 327.384
InChI Key: DBAFCLJRCKFZPH-UHFFFAOYSA-N
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Description

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound featuring an isoxazole ring, a piperidine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the piperidine and carboxamide groups. One common method includes the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group is often added via acylation reactions using appropriate acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize environmental impact and reduce costs . The process may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide
  • 1-(2-(5-(p-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Uniqueness

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFCLJRCKFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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